molecular formula C22H19FN4O2 B1682036 Chidamide CAS No. 1616493-44-7

Chidamide

Cat. No. B1682036
M. Wt: 390.4 g/mol
InChI Key: SZMJVTADHFNAIS-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chidamide, also known as Tucidinostat, is a histone deacetylase inhibitor (HDI) developed in China. It is a benzamide HDI and inhibits Class I HDAC1, HDAC2, HDAC3, as well as Class IIb HDAC10 . It functions as a tumor inhibitor by modulating the ratio of Bax/Bcl-2 and P21 in pancreatic cancer .


Synthesis Analysis

Chidamide is synthesized from 3-Pyridineacrylic acid, which is prepared from 3-pyridine carboxaldehyde by Knoevenagel reaction. This compound is then converted to Chidamide by 2 steps of acetylation in the presence of N, N’-carbonyl diimida-zole . The optimized synthetic route of Chidamide has been documented .


Molecular Structure Analysis

The molecular formula of Chidamide is C22H19FN4O2 . The single crystal of Chidamide was determined by X-ray diffraction study . Due to the existence of isomers, many articles or patents have mistaken its structure .


Chemical Reactions Analysis

Chidamide is a new histone deacetylase (HDAC) inhibitor of the benzamide class currently under clinical development in cancer indications .


Physical And Chemical Properties Analysis

The molecular weight of Chidamide is 390.4 g/mol and the calculated density is 1.379g/cm3 . The structure of Chidamide was established to be (E)-N- (2-amino-4-fluorophenyl)-4- ( (3- (pyridin-3-yl)acrylamido)methyl)benzamide .

Scientific Research Applications

Antitumor Activity and Immune Enhancement

Chidamide, also known as CS055/HBI-8000, is a histone deacetylase (HDAC) inhibitor of the benzamide class. It exhibits significant antitumor activity in vitro and in vivo across a variety of tumor types, including a broad spectrum of cancer indications. Chidamide has shown the ability to inhibit HDAC1, 2, 3, and 10, which are associated with the malignant phenotype. Additionally, it enhances the cytotoxic effect of human peripheral mononuclear cells on tumor cells, suggesting its role in immune cell-mediated antitumor activity (Ning et al., 2012).

Treatment of Peripheral T-Cell Lymphoma

Chidamide has been evaluated for its efficacy and safety in relapsed or refractory peripheral T-cell lymphoma (PTCL). A pivotal phase II study demonstrated its significant single-agent activity and manageable toxicity in this context. The study's results contributed to the approval of chidamide for this indication by the China Food and Drug Administration (Shi et al., 2015).

Potential in Myelodysplastic Syndromes

Chidamide has shown promise in treating myelodysplastic syndromes (MDS). It can increase the acetylation levels of histone H3, decrease HDAC activity in MDS cell lines, and induce cell apoptosis by modulating various apoptosis-related proteins. This indicates its potential utility in treating MDS (Liu et al., 2016).

Enhancing Chemotherapy Efficacy in Lung Cancer

In non-small-cell lung cancer (NSCLC), chidamide can enhance the cytotoxicity of platinum drugs like carboplatin. The combination of chidamide with carboplatin has been shown to have synergistic effects on growth inhibition and apoptosis induction in NSCLC cells (Zhou et al., 2014).

Breast Cancer Treatment

Chidamide has been studied for its effects on breast cancer cells, particularly in combination with TNF-related apoptosis-inducing ligand (TRAIL). This combination treatment was found to induce cell death in breast cancer cells while maintaining a reduced concentration of chidamide, suggesting a novel approach to reduce clinical toxicity (Zhou et al., 2020).

Pancreatic Cancer Applications

In pancreatic cancer, Chidamide has been shown to suppress cell proliferation and induce apoptosis. It modulates the ratio of Bax/Bcl-2 and P21 proteins, providing insights into its mechanism of action and potential as a therapeutic agent in pancreatic cancer (Zhao & He, 2015).

Targeting NAMPT in Cancer Therapy

Chidamide has been identified as targeting nicotinamide phosphoribosyltransferase (NAMPT), a new target beyond its known HDAC inhibition. This dual targeting could provide important information for understanding its antitumor mechanism and for developing novel antitumor agents (Wu et al., 2019).

Safety And Hazards

Chidamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Chidamide has been approved in China for the indications of relapsed or refractory peripheral T-cell lymphoma, and hormone receptor-positive (HR+) advanced breast cancer . It has shown potential therapeutic effects in multiple myeloma (MM), acute leukemia and myelodysplastic syndrome . Further evaluation of the Chidamide-based treatment in rituximab/chemotherapy relapsed and refractory B-cell lymphoma patients is suggested .

properties

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032295
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release]
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tucidinostat

CAS RN

1616493-44-7
Record name N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucidinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCIDINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chidamide
Reactant of Route 2
Chidamide
Reactant of Route 3
Reactant of Route 3
Chidamide
Reactant of Route 4
Reactant of Route 4
Chidamide
Reactant of Route 5
Chidamide
Reactant of Route 6
Reactant of Route 6
Chidamide

Citations

For This Compound
3,420
Citations
ZQ Ning, ZB Li, MJ Newman, S Shan, XH Wang… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new histone deacetylase (HDAC) inhibitor of the benzamide class currently under clinical development in cancer indications. This study …
Number of citations: 261 link.springer.com
X Lu, Z Ning, Z Li, H Cao, X Wang - Intractable & rare diseases …, 2016 - jstage.jst.go.jp
… modulator, chidamide induces growth … of chidamide for relapsed or refractory PTCL were conducted from March 2009 to May 2012, and the results led to CFDA approval of chidamide …
Number of citations: 162 www.jstage.jst.go.jp
TS Chan, E Tse, YL Kwong - OncoTargets and therapy, 2017 - Taylor & Francis
… Chidamide is a novel orally active benzamide-type histone deacetylase … , chidamide showed preferential efficacy in mature T-cell lymphomas. In a pivotal Phase II trial of chidamide in …
Number of citations: 71 www.tandfonline.com
M Dong, ZQ Ning, PY **ng, JL Xu, HX Cao… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new benzamide class of histone deacetylase inhibitor with marked anti-tumor activity. This study reports the phase I results. Methods …
Number of citations: 120 link.springer.com
DS Pan, QJ Yang, X Fu, S Shan, JZ Zhu, K Zhang… - …, 2014 - pubs.rsc.org
… In this article, we present a historical rationale for use of chidamide (CS055/Epidaza), an orally … We discuss the evidence supporting chidamide as a durable epigenetic modulator that …
Number of citations: 53 pubs.rsc.org
Y Shi, M Dong, X Hong, W Zhang, J Feng, J Zhu, L Yu… - Annals of oncology, 2015 - Elsevier
… that orally dosed chidamide was generally … chidamide in patients with relapsed or refractory PTCL and to support the China Food and Drug Administration (CFDA) approval of chidamide …
Number of citations: 313 www.sciencedirect.com
S Zhao, J Guo, Y Zhao, C Fei, Q Zheng… - American journal of …, 2016 - ncbi.nlm.nih.gov
… Moreover, Chidamide significantly increased the expression of … Therefore, we demonstrate that Chidamide exhibits potent … for clinical investigations of Chidamide in MDS and AML. …
Number of citations: 67 www.ncbi.nlm.nih.gov
H Wang, Y Guo, M Fu, X Liang… - Molecular …, 2012 - spandidos-publications.com
… 7402 and HCC-9204 cells treated with Chidamide. A decrease in the cell … Chidamide induced apoptosis and up-regulated p21 mRNA expression. These results suggest that Chidamide …
Number of citations: 42 www.spandidos-publications.com
B Zhao, T He - Oncology reports, 2015 - spandidos-publications.com
… This study aimed to test the effect of Chidamide on … the antitumor characteristics of Chidamide. Proliferation and apoptosis of … Chidamide suppressed cell proliferation and induced early …
Number of citations: 65 www.spandidos-publications.com
H Zhang, F Chi, K Qin, X Mu… - Molecular …, 2021 - spandidos-publications.com
… has been widely investigated, studies examining the target profiling for chidamide are … of chidamide in DLBCL, the present study examined the cytotoxic effect of chidamide on DLBCL …
Number of citations: 15 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.